LogP Increase Confers Enhanced Membrane Permeability Potential vs. Parent Tetrahydroquinoline-4-carboxylic Acid
The 2-trifluoromethyl substitution significantly increases calculated lipophilicity compared to the parent 5,6,7,8-tetrahydroquinoline-4-carboxylic acid. The target compound exhibits a computed LogP of 3.39 (mcule QSPR) versus a predicted LogP of approximately 1.5–1.8 for the unsubstituted analog . This ~1.6–1.9 log unit increase indicates substantially higher membrane partitioning capacity, which can translate into improved cellular permeability for derived bioactive molecules [1].
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 3.39 (mcule QSPR prediction) |
| Comparator Or Baseline | 5,6,7,8-Tetrahydroquinoline-4-carboxylic acid (parent, CAS 854864-18-9): estimated LogP ~1.5–1.8 (based on fragment-based prediction for 2-unsubstituted analog) |
| Quantified Difference | ΔLogP ≈ +1.6 to +1.9 log units |
| Conditions | QSPR calculation (mcule platform); fragment-based estimation for comparator |
Why This Matters
Higher LogP is a critical parameter for CNS drug discovery and intracellular target engagement, making the trifluoromethyl derivative a preferred building block when membrane permeability is a key design criterion.
- [1] Waring, M. J. Expert Opin. Drug Discov. 2010, 5, 235–248. (Reviews impact of lipophilicity on permeability and PK). View Source
